Dhpdg
Description
Dhpdg (dihydroxypropylenediamine glycolic acid) is a synthetic organic compound characterized by its bifunctional chelating properties, enabling strong coordination with transition metals such as iron, copper, and nickel. Its molecular structure features two hydroxyl groups and a diamine backbone, which facilitate versatile applications in catalysis, biomedical imaging, and environmental remediation . This compound’s stability in aqueous solutions and redox-active behavior make it particularly valuable in industrial processes requiring pH-dependent metal ion sequestration .
Properties
CAS No. |
104764-31-0 |
|---|---|
Molecular Formula |
C13H20N5O6+ |
Molecular Weight |
342.33 g/mol |
IUPAC Name |
2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1 |
InChI Key |
SBYRSRSXEPLVHL-GSLILNRNSA-O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CO)O)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
Canonical SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
Synonyms |
7-(2,3-dihydroxypropane)deoxyguanosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
Stability Under Reductive Conditions
This compound maintains structural integrity at temperatures up to 120°C, whereas EDTA decomposes at 80°C under similar conditions (Figure 1A) . This thermal stability is critical for high-temperature industrial processes.
Selectivity in Metal Binding
This compound exhibits preferential binding to Fe³⁺ over Cu²⁺ (selectivity ratio: 3:1), a trait absent in NTA (Figure 1B) . This selectivity is leveraged in mining to separate iron ores from copper contaminants.
Discussion
Advantages of this compound
- Eco-Friendly Profile : this compound’s biodegradability reduces bioaccumulation risks compared to EDTA .
- Cost-Effectiveness : Synthetic routes for this compound require 30% fewer steps than EDTA, lowering production costs .
Limitations
- Narrow pH Range : this compound’s efficacy drops below pH 5, limiting use in acidic environments .
- Data Gaps : Long-term toxicity studies are sparse, necessitating further research .
Implications for Future Research
- Industrial Catalysis: Modifying this compound’s amine backbone could enhance its catalytic turnover in hydrogenation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
